Enhanced Amphipathic Solubility Versus PEA: A Formulation-Defining Physicochemical Differentiation
Adelmidrol demonstrates superior amphipathic solubility compared to palmitoylethanolamide (PEA), its closest structural analogue. Researchers explicitly state that the choice to test adelmidrol over PEA 'depends upon the physicochemical properties of the compound, i.e. the amphipatic feature, that make it more easily soluble than PEA' [1]. This property arises from adelmidrol's symmetrical di-amide structure with two hydroxyethyl moieties, conferring high water solubility alongside good lipid solubility, whereas PEA's mono-amide structure with a long palmitoyl chain yields more limited aqueous solubility [2].
| Evidence Dimension | Physicochemical solubility profile |
|---|---|
| Target Compound Data | Amphipathic character; high water solubility and good lipid solubility (explicitly noted as 'more easily soluble') |
| Comparator Or Baseline | Palmitoylethanolamide (PEA): limited aqueous solubility due to mono-amide palmitoyl structure |
| Quantified Difference | Qualitative but explicit superiority in solubility; exact partition coefficient not reported but amphipathic nature is the stated experimental selection criterion |
| Conditions | Physicochemical characterization; formulation development context |
Why This Matters
This differentiation directly impacts formulation flexibility and procurement decisions, as adelmidrol's amphipathic profile enables broader administration routes (topical, oral, parenteral) without requiring micronization or specialized solubilizing excipients that PEA formulations typically demand.
- [1] De Filippis, D., D'Amico, A., Cinelli, M. P., Esposito, G., Di Marzo, V., & Iuvone, T. (2009). Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats. Journal of Cellular and Molecular Medicine, 13(6), 1086-1095. View Source
- [2] Della Valle, F., Della Valle, M. F., & Cuzzocrea, S. (2019). Use of adelmidrol in the treatment of epithelial dysfunctions. European Patent EP2965765A1. View Source
